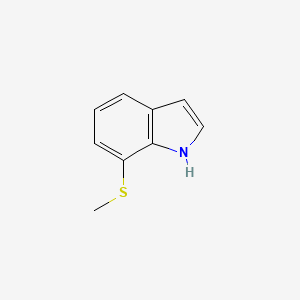

7-(Methylthio)-1H-indole

Overview

Description

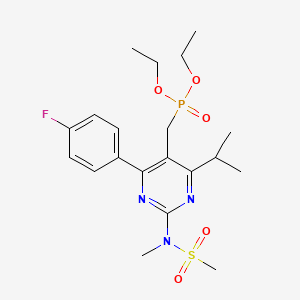

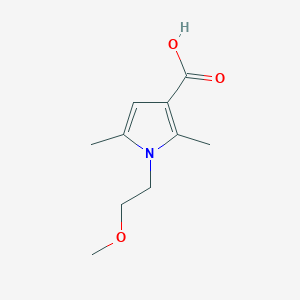

Compounds with a methylthio group (CH3-S-) attached to an indole structure are part of a larger class of organic compounds. Indoles themselves are aromatic heterocyclic compounds, containing a benzene ring fused to a pyrrole ring . The methylthio group is a sulfur analog of the methyl ether group, and its presence can significantly affect the chemical behavior of the molecule .

Molecular Structure Analysis

The molecular structure of a methylthio-indole would be characterized by the presence of the indole and methylthio groups. The exact structure would depend on the position of the methylthio group on the indole ring .Chemical Reactions Analysis

Methylthio-indoles, like other organic compounds, can undergo a variety of chemical reactions. These might include reactions at the methylthio group or at other positions on the indole ring. The exact reactions would depend on the specific compound and the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a methylthio-indole would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications

Microbial Virulence and Antivirulence Strategies

Indole and its derivatives, including 7-(Methylthio)-1H-indole, have been investigated for their effects on microbial virulence, specifically targeting Pseudomonas aeruginosa. Research has shown that indole-related compounds can significantly alter gene expression in a manner that represses the synthesis of quorum sensing-regulated virulence factors. This includes a reduction in the production of pyocyanin, rhamnolipid, and other virulence factors, demonstrating potential as novel antivirulence strategies against this pathogen (Lee et al., 2008).

Organic Synthesis and Functionalization

The synthesis and functionalization of indoles, including 7-(Methylthio)-1H-indole, are significant in organic chemistry due to their presence in a wide array of biologically active compounds. Palladium-catalyzed reactions have been crucial in developing methodologies for indole functionalization, enabling the synthesis of complex molecules efficiently and with fewer environmental impacts (Cacchi & Fabrizi, 2005). Additionally, iridium-catalyzed, silyl-directed borylation has been employed for selective functionalization at the 7-position of indoles, showcasing the versatility of transition-metal catalysis in indole chemistry (Robbins et al., 2010).

Antimicrobial and Anticancer Activities

Novel indole derivatives have shown significant antimicrobial activities against phytopathogenic bacteria such as Xanthomonas oryzae, suggesting their potential as agricultural bactericides (Tian et al., 2018). In addition, research into the synthesis of bis(indole) analogues has revealed compounds with cytotoxic activities against cancer cell lines, highlighting the therapeutic potential of indole derivatives in cancer treatment (Choppara et al., 2015).

Materials Science and Electrochemical Applications

The electrochemical polymerization of indole derivatives, such as 7-methylthionaphthene-indole, has been explored for the synthesis of conductive polymers. These materials exhibit interesting electrochemical properties and potential applications in electronic devices (Casalbore-Miceli et al., 1990).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

It’s likely that the compound interacts with its targets in a manner similar to other indole derivatives, which typically bind to their targets and modulate their activity .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to the metabolism of purines, histidine, and polyamines, as these pathways have been found to be affected by other compounds with a similar structure .

Pharmacokinetics

Based on the properties of similar compounds, it can be hypothesized that the compound is likely to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

Given the compound’s potential interaction with various cellular targets, it’s likely that its effects could be wide-ranging, potentially influencing cell growth, metabolism, and other cellular processes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-methylsulfanyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOFEYGEQAVLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600584 | |

| Record name | 7-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Methylthio)-1H-indole | |

CAS RN |

936902-07-7 | |

| Record name | 7-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)